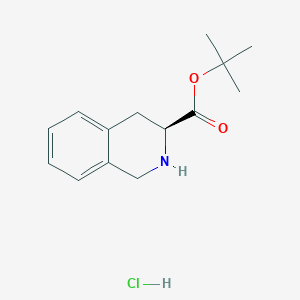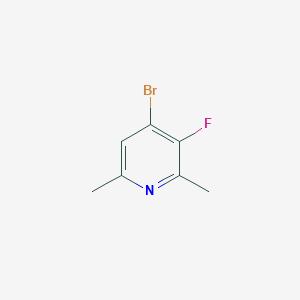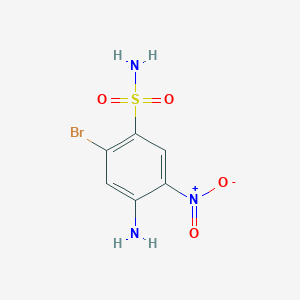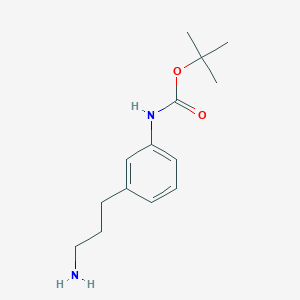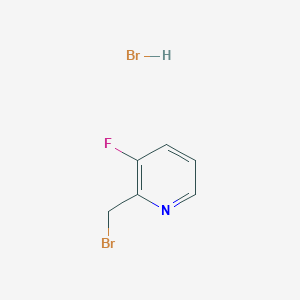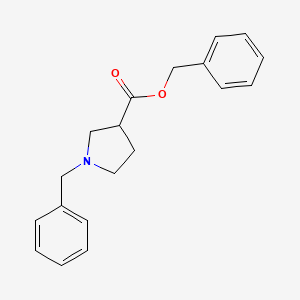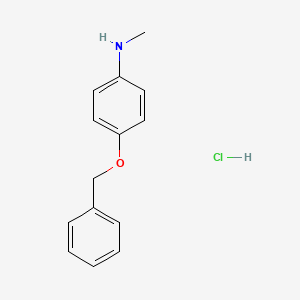
4-(benzyloxy)-N-methylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzyloxy)aniline hydrochloride, also known as 4-Aminophenyl benzyl ether hydrochloride, is a chemical compound derived from phenethylamine . It has a molecular formula of C13H13NO·HCl and a molecular weight of 235.72 g/mol .
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including benzyloxy reactions, reduction reactions, and salification reactions . For instance, 4-(benzyloxy)aniline can be synthesized from 4-nitrophenol, which undergoes a benzyloxy reaction to generate 4-benzyloxy nitrobenzene. This is then reduced to form 4-benzyloxy aniline, which undergoes a salification reaction to generate 4-(benzyloxy)aniline hydrochloride .Molecular Structure Analysis
The molecular structure of 4-(benzyloxy)aniline hydrochloride can be represented by the SMILES stringCl.Nc1ccc(OCc2ccccc2)cc1 . The presence of benzyloxy and methoxy groups influences the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets . Chemical Reactions Analysis
The compound’s reactivity is significantly influenced by its functional groups. The benzyloxy group may undergo nucleophilic substitution reactions, while the methoxy group affects the molecule’s electron distribution, impacting its electrophilic substitution patterns.Physical and Chemical Properties Analysis
4-(benzyloxy)aniline hydrochloride is a solid with a melting point of 228°C (dec.) . It is slightly soluble in water .科学的研究の応用
Selective Electrocatalytic Oxidation
A study by Kashiwagi and Anzai (2001) explored the selective electrocatalytic oxidation of N-alkyl-N-methylanilines to N-alkylformanilides using a nitroxyl radical. This reaction achieved over 75.8% conversion, with high current efficiency (>89.2%) and selectivity (>93.8%), demonstrating the compound's potential in selective synthesis processes (Kashiwagi & Anzai, 2001).
Synthesis of Active Pharmaceutical Intermediates
G. Yadav and P. R. Sowbna (2012) reported on the synthesis of 4-benzyloxy propiophenone, an important active pharmaceutical intermediate used in drugs like Ifenprodil and Buphenine. Their study showcased a green chemistry approach that minimizes waste, highlighting the compound's role in pharmaceutical manufacturing (Yadav & Sowbna, 2012).
Imaging of Cerebral β-Amyloid Plaques
Research by Cui et al. (2012) introduced radiofluoro-pegylated phenylbenzoxazole derivatives for PET imaging of cerebral β-amyloid plaques in Alzheimer's disease. These derivatives, including 4-(5-(2-(2-(2-[(18)F]fluoroethoxy)ethoxy)ethoxy)benzo[d]oxazol-2-yl)-N-methylaniline, showed high affinity for Aβ(1-42) aggregates and could differentiate between Alzheimer's patients and healthy controls, offering insights into non-invasive diagnosis of Alzheimer's disease (Cui et al., 2012).
pH Sensitivity of Polyaniline Derivatives
Lindfors and Ivaska (2002) studied the pH sensitivity of electrically conducting polyaniline and its derivatives, including poly(N-methylaniline). Their findings contribute to the development of pH sensors and highlight the importance of substituents and the electropolymerization process in determining pH sensitivity, with potential applications in analytical chemistry and sensor technology (Lindfors & Ivaska, 2002).
Safety and Hazards
生化学分析
Biochemical Properties
4-(Benzyloxy)-N-methylaniline hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This compound can also interact with various proteins involved in signal transduction pathways, thereby influencing cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function. Additionally, this compound can affect cell signaling pathways such as the MAPK/ERK pathway, which is critical for cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. This binding can result in changes in the enzyme’s conformation, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes. For example, high doses of this compound have been associated with toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. For instance, the metabolism of this compound can lead to the production of reactive intermediates, which can further interact with cellular components and influence metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can affect its activity and function, influencing cellular responses and metabolic processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound can determine its interactions with other biomolecules and its overall biological effects .
特性
IUPAC Name |
N-methyl-4-phenylmethoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12;/h2-10,15H,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJSUFFFZSUWBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1607289-69-9 |
Source


|
| Record name | 4-(benzyloxy)-N-methylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1379382.png)
![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one](/img/structure/B1379383.png)
![2-AMINO-3-[4-(carboxymethyl)phenyl]PROPANOIC ACID hydrochloride](/img/structure/B1379384.png)
![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B1379385.png)
